molecular formula C6H8O3 B176950 2-(2-Oxopropyl)propanedial CAS No. 198349-37-0

2-(2-Oxopropyl)propanedial

Cat. No.: B176950
CAS No.: 198349-37-0
M. Wt: 128.13 g/mol
InChI Key: YTNQVLAJJTVYGN-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)propanedial is a dialdehyde derivative featuring a 2-oxopropyl substituent.

Properties

CAS No.

198349-37-0

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

2-(2-oxopropyl)propanedial

InChI

InChI=1S/C6H8O3/c1-5(9)2-6(3-7)4-8/h3-4,6H,2H2,1H3

InChI Key

YTNQVLAJJTVYGN-UHFFFAOYSA-N

SMILES

CC(=O)CC(C=O)C=O

Canonical SMILES

CC(=O)CC(C=O)C=O

Synonyms

Propanedial, (2-oxopropyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Oxopropyl)propanedial with compounds sharing structural or functional similarities, as identified in the evidence.

Functional Group Analogues
Compound Name Structure Features Molecular Weight Functional Groups Applications/Activities Reference
This compound Propanedial + 2-oxopropyl Not specified Aldehyde, Ketone Inferred: Biochemical reactivity
(Z)-2-Oxopropanal oxime Oxime derivative of propanal Not specified Oxime, Aldehyde Laboratory reagent; hazardous (H302, H315)
2-Chloro-2-methylpropionaldehyde oxime Chlorinated oxime derivative Not specified Oxime, Chlorine Industrial/chemical research

Key Findings :

  • Oxime derivatives (e.g., (Z)-2-Oxopropanal oxime) exhibit distinct safety profiles, with hazards including skin irritation and toxicity upon ingestion . The target compound’s aldehyde-ketone system may share similar reactivity but with uncharacterized hazards.
2-Oxopropyl-Substituted Compounds
Compound Name Structure Features Molecular Weight Functional Groups Applications/Activities Reference
3-Hydroxy-3-(2-oxopropyl)-2,4-(1H,3H)-quinolinedione Quinolinedione + 2-oxopropyl Not specified Hydroxy, Ketone, Quinoline Anticancer (MCF-7, HepG2 cells)
Ethyl [benzyl(2-oxopropyl)amino]acetate Ester + benzylamine + 2-oxopropyl 249.31 Ester, Amine, Ketone Pharmaceutical intermediate
N-(2-(2-oxopropyl)phenyl)acetamide Phenylacetamide + 2-oxopropyl 191.23 Amide, Ketone Structural analog for drug design

Key Findings :

  • The 2-oxopropyl group is frequently incorporated into heterocyclic systems (e.g., quinolinedione in compound 7 from ), where it contributes to anticancer activity. At 25 μM, 3-hydroxy-3-(2-oxopropyl)-quinolinedione significantly inhibited MCF-7 and HepG2 cell proliferation .
  • Esters and amides with 2-oxopropyl groups (e.g., ethyl [benzyl(2-oxopropyl)amino]acetate) serve as intermediates in drug synthesis, highlighting the group’s versatility in medicinal chemistry .
Sulfur-Containing Analogues
Compound Name Structure Features Molecular Weight Functional Groups Applications/Activities Reference
6-(5-Bromobenzofuran-2-yl)-2-((2-oxopropyl)thio)-nicotinonitrile (5a) Nicotinonitrile + thioether + 2-oxopropyl Not specified Thioether, Nitrile, Ketone Synthesized via nucleophilic substitution

Key Findings :

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